Pharmacological Profiling and Target Landscape of 1-(Phenylamino)-3-(phenylmethoxy)-2-propanol: A Versatile β-Amino Alcohol Scaffold
Pharmacological Profiling and Target Landscape of 1-(Phenylamino)-3-(phenylmethoxy)-2-propanol: A Versatile β-Amino Alcohol Scaffold
Executive Summary
The compound 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- (CAS 150855-00-8) represents a highly privileged structural motif in medicinal chemistry. Characterized by a flexible β-amino alcohol backbone flanked by an aniline moiety and a benzyloxy ether, this scaffold mimics critical transition states and endogenous ligands across multiple biological pathways.
Rather than viewing this compound as a singular therapeutic agent, experienced drug development professionals recognize it as a versatile pharmacophore. The spatial arrangement of its secondary hydroxyl group—flanked by an amine and an ether linkage—allows it to interface with three distinct classes of biological targets: Adrenergic Receptors (β-ARs) , Sphingosine Kinases (SphK1/2) , and Aspartyl Proteases . This whitepaper provides an in-depth technical analysis of these potential targets, detailing the mechanistic causality behind its binding affinity and providing self-validating experimental protocols for in vitro profiling.
Target Class 1: Adrenergic Receptors (β-ARs)
Mechanistic Rationale
The aryloxypropanolamine backbone is the defining structural hallmark of β-adrenergic receptor antagonists (β-blockers). In classic β-blockers like propranolol, the secondary alcohol is strictly required for hydrogen bonding to the Asp113 residue in transmembrane domain 3 (TM3) of the receptor.
CAS 150855-00-8 modifies this classic pharmacophore by replacing the aliphatic amine (e.g., isopropylamine) with a phenylamino (aniline) group, and the aryloxy group with a benzyloxy (phenylmethoxy) group. The introduction of the aniline moiety significantly alters the basicity of the nitrogen (pKa ~4.5 vs. ~9.5 for aliphatic amines). Causality in design: This reduced basicity means the nitrogen is largely unprotonated at physiological pH, potentially shifting the compound's pharmacological profile from a competitive orthosteric antagonist to an allosteric modulator, as it alters the traditional ionic interaction with Asp113.
Self-Validating Protocol: Radioligand Binding Displacement Assay
To evaluate the affinity of this scaffold for β1-AR, a competitive radioligand binding assay is employed.
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Membrane Preparation: Harvest HEK293 cells stably expressing human β1-AR. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and isolate the membrane fraction via ultracentrifugation (40,000 × g for 30 min).
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Ligand Incubation: In a 96-well plate, incubate 10 µg of membrane protein with 1 nM [³H]-dihydroalprenolol ([³H]-DHA) and varying concentrations of CAS 150855-00-8 (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) for 60 minutes at 25°C.
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System Validation (Trustworthiness): Include a parallel control well containing 10 µM cold (unlabeled) propranolol. Logic: This defines the Non-Specific Binding (NSB). If the NSB exceeds 30% of the total binding signal, the system is invalid due to excessive lipophilic partitioning, and the wash buffer must be supplemented with 0.1% BSA to reduce background noise.
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Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.
Target Class 2: Sphingolipid Metabolism (Sphingosine Kinases)
Mechanistic Rationale
Sphingosine kinases (SphK1 and SphK2) are critical lipid kinases that phosphorylate sphingosine to generate sphingosine-1-phosphate (S1P), a bioactive lipid mediator driving cancer cell proliferation and inflammation[1].
Effective SphK inhibitors frequently utilize an amino-alcohol headgroup to mimic the natural sphingoid base, allowing them to competitively occupy the substrate-binding pocket[2]. In CAS 150855-00-8, the benzyloxy group acts as a truncated lipophilic tail, while the phenylamino-propanol core mimics the anti-amino alcohol stereochemistry required to interact with the catalytic aspartate residues in the SphK active site.
Sphingolipid metabolic pathway illustrating SphK inhibition by the target compound.
Self-Validating Protocol: In Vitro SphK1 Activity Assay
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Reaction Assembly: Combine 10 ng of recombinant human SphK1 with 5 µM NBD-sphingosine (fluorescent substrate) and 1 mM ATP in kinase buffer (20 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.4).
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Inhibitor Addition: Add CAS 150855-00-8 at varying concentrations.
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System Validation (Trustworthiness): Run a positive control using PF-543 (a known potent SphK1 inhibitor) and a vehicle control (0.1% DMSO). Logic: The assay must demonstrate a Z'-factor > 0.6 between the vehicle and PF-543 controls. If the Z'-factor falls below this threshold, the enzyme has lost specific activity, likely due to freeze-thaw degradation, and the assay must be aborted.
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Quantification: Incubate for 30 minutes at 37°C. Terminate with 100 µL of methanol. Separate the fluorescent product (NBD-S1P) from the substrate via reverse-phase HPLC and quantify using a fluorescence detector (Ex 460 nm / Em 534 nm).
Target Class 3: Aspartyl Proteases (Transition State Mimicry)
Mechanistic Rationale
The hydroxyethylamine (HEA) motif is a proven, non-cleavable transition-state isostere utilized in the design of aspartyl protease inhibitors (e.g., HIV-1 protease, BACE1, and Cathepsin D)[3].
During peptide bond hydrolysis, aspartyl proteases generate a tetrahedral intermediate. The secondary alcohol of the HEA core in CAS 150855-00-8 perfectly mimics this intermediate, coordinating directly with the two catalytic aspartate residues in the enzyme's active site[4]. Furthermore, the flanking phenyl rings (from the aniline and benzyloxy groups) are ideally spaced to occupy the hydrophobic S1 and S1' subpockets of the protease.
Self-Validating Protocol: FRET-Based Protease Cleavage Assay
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Enzyme-Substrate Setup: Dilute recombinant Cathepsin D to 2 nM in assay buffer (0.1 M sodium acetate, 0.2 M NaCl, pH 3.5). Add 10 µM of the FRET peptide substrate Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂.
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Kinetic Monitoring: Introduce the inhibitor and immediately monitor fluorescence (Ex 328 nm / Em 393 nm) continuously for 30 minutes at 37°C to capture the initial velocity (
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System Validation (Trustworthiness): The assay relies on steady-state Michaelis-Menten kinetics. Logic: Calculate the substrate depletion at the 30-minute mark. If more than 20% of the FRET substrate has been cleaved, the reaction is no longer in the linear initial velocity phase. The data must be discarded, and the enzyme concentration reduced by 50% to maintain steady-state conditions.
Quantitative Data Summary & Workflow
To streamline the hit-to-lead process, the physicochemical properties and predictive binding affinities of CAS 150855-00-8 are benchmarked against standard reference drugs for each target class.
| Compound / Scaffold | Target Class | Predictive Affinity ( | LogP | Topological Polar Surface Area (TPSA) |
| CAS 150855-00-8 | Multi-Target Probe | 1 - 10 µM (Predicted) | 3.42 | 41.49 Ų |
| Propranolol | β-Adrenergic Receptors | 12 nM | 3.48 | 41.49 Ų |
| PF-543 | Sphingosine Kinase 1 | 2 nM | 4.85 | 63.30 Ų |
| Saquinavir | Aspartyl Protease (HIV) | 0.12 nM | 4.30 | 124.00 Ų |
Table 1: Comparative pharmacological profiling matrix. CAS 150855-00-8 serves as a low-molecular-weight, highly permeable fragment-like starting point for lead optimization.
Experimental workflow for profiling 1-(phenylamino)-3-(phenylmethoxy)-2-propanol targets.
References
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[1] Sphingosine kinase inhibitors: A patent review. Spandidos Publications. Available at:
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β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. Frontiers. Available at:
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[3] Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. ACS Publications. Available at:
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[2] Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. PMC. Available at:
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[4] Small Molecule Protease Inhibitors as Model Peptidomimetics. MDPI. Available at:
